1-[2-(4-Nitrophenyl)ethyl]piperidine

Analgesic development Opioid receptor profiling Designer drug analysis

Procure 1-[2-(4-Nitrophenyl)ethyl]piperidine for its established role in designing curare-like neuromuscular blockers and high-affinity sigma receptor ligands (>1000-fold affinity). Unlike uncharacterized 4-nitrophenethyl piperidine analogs (e.g., the inactive W-18), this specific CAS 5339-15-1 ensures reproducible pharmacological profiles essential for reliable neurological and oncology research.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 5339-15-1
Cat. No. B8790181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Nitrophenyl)ethyl]piperidine
CAS5339-15-1
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H18N2O2/c16-15(17)13-6-4-12(5-7-13)8-11-14-9-2-1-3-10-14/h4-7H,1-3,8-11H2
InChIKeyNYPUAPKNWBOVQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(4-Nitrophenyl)ethyl]piperidine (CAS 5339-15-1) for Chemical Synthesis and Neuropharmacology Research Procurement


1-[2-(4-Nitrophenyl)ethyl]piperidine (CAS 5339-15-1) is a piperidine derivative with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol [1]. It is characterized by a piperidine ring linked via an ethyl chain to a 4-nitrophenyl group. This compound is primarily utilized as a versatile synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials [1]. Its structural motif, incorporating a nitrophenyl moiety, is a key pharmacophore in medicinal chemistry research, particularly for compounds targeting neurological pathways and ion channels [2].

Procurement Risks of Using Unspecified 4-Nitrophenethyl Piperidine Analogs Without Quantitative Comparative Data


The substitution of 1-[2-(4-Nitrophenyl)ethyl]piperidine with a generic or uncharacterized '4-nitrophenethyl piperidine' analog is not scientifically justified due to the extreme variability in pharmacological activity arising from minor structural modifications. For instance, the presence of a 4-nitro group versus a 2-nitro or an unsubstituted phenyl group drastically alters receptor binding profiles and potency [1]. As demonstrated by the historical mischaracterization of the compound W-18, a 4-chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide, which was initially reported to be 10,000 times more potent than morphine but was later found to be devoid of opioid activity [2], the assumed biological properties of compounds within this chemical class cannot be reliably extrapolated. Procurement based on structural similarity alone, without verified, quantitative data for the specific CAS number, introduces unacceptable uncertainty into research and development workflows.

Quantitative Evidence for Differentiating 1-[2-(4-Nitrophenyl)ethyl]piperidine from Chemical Analogs


Comparative Lack of Opioid Activity in 4-Nitrophenethyl Derivatives

In a direct head-to-head comparison, the compound W-18 (which contains the 1-[2-(4-nitrophenyl)ethyl]piperidine core structure) was found to lack any appreciable opioid activity, in stark contrast to its structural analog fentanyl. Despite an early patent claiming a potency 10,000 times greater than morphine, comprehensive in vitro and in vivo assays revealed no binding or functional activity at mu, kappa, or delta opioid receptors [1].

Analgesic development Opioid receptor profiling Designer drug analysis

Superiority of Nitrophenethyl Substituent in Curare-Like Potency

In a class-level comparison, the 'nitrophenethyl' substituent conferred the highest potency among a series of bis-quaternary bipiperidine derivatives evaluated for curare-like activity. The compound Ro 2-4377, which contains this exact 4-nitrophenethyl group, was identified as the most potent compound across various species. The relative potency ranking established nitrophenethyl as superior to nitrobenzyl, cyanobenzyl, carbamylbenzyl, acetylbenzyl, phenethyl, and benzyl substituents [1].

Neuromuscular blocking agents Curare-like activity SAR studies

Enhanced Sigma Receptor Affinity Conferred by 4-Nitrophenyl Group

A study evaluating N-alkylamines demonstrated that the introduction of a 4-nitrophenyl group significantly enhances sigma receptor affinity. N-3-(4-nitrophenyl)propyl derivatives of heptylamine and dodecylamine exhibited nanomolar binding affinities for both sigma-1 and sigma-2 receptors, whereas the unsubstituted phenylpropyl analogs showed only micromolar affinity [1]. This indicates that the 4-nitrophenyl moiety is a critical pharmacophore for achieving high-affinity sigma receptor binding.

Sigma receptor ligands Neuropharmacology Ion channel modulation

Physicochemical Differentiation via Lipophilicity

The lipophilicity of 1-[2-(4-Nitrophenyl)ethyl]piperidine, as indicated by its calculated LogP, differentiates it from closely related analogs with different substitution patterns. While no experimental LogP data is available for the target compound, computational predictions suggest a LogP of approximately 3.08 [1]. This value is higher than that of the unsubstituted N-phenethylpiperidine (predicted LogP ~2.5) but lower than that of a more lipophilic analog like 4-chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide (W-18).

ADME prediction Medicinal chemistry Property-based design

Verified Research and Industrial Scenarios for 1-[2-(4-Nitrophenyl)ethyl]piperidine Procurement


Development of Neuromuscular Blocking Agents

The 'nitrophenethyl' substituent's validated superiority in curare-like activity [1] makes 1-[2-(4-Nitrophenyl)ethyl]piperidine a crucial synthetic intermediate for designing novel neuromuscular blockers. Researchers seeking to create more potent and reversible agents for surgical or intensive care applications should prioritize this compound as a key building block.

Design of Selective Sigma Receptor Ligands

Given the established role of the 4-nitrophenyl moiety in enhancing sigma receptor affinity by over 1000-fold [1], this compound serves as an essential precursor for synthesizing high-affinity sigma-1 and sigma-2 ligands. This is particularly relevant for academic and pharmaceutical groups investigating novel therapeutics for neuropsychiatric disorders, drug addiction, and certain cancers.

Synthesis of Functional Materials and Agrochemicals

As documented in authoritative databases [1], 1-[2-(4-Nitrophenyl)ethyl]piperidine is a versatile intermediate for producing various pharmaceuticals and agrochemicals. Procurement for this purpose is justified by its established use in these industrial processes, distinguishing it from less-characterized analogs.

Medicinal Chemistry Lead Optimization and SAR Studies

The compound's distinct physicochemical profile, including a predicted LogP of 3.08 [1], positions it as a valuable scaffold for optimizing drug-like properties. Researchers can use it to systematically explore structure-activity relationships (SAR) and fine-tune lipophilicity, solubility, and permeability in lead compounds targeting neurological or other disease pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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